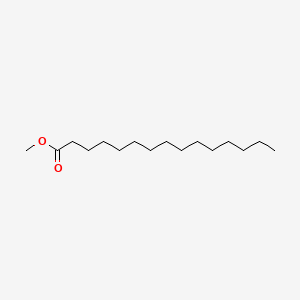

Methyl Pentadecanoate

Description

This compound has been reported in Aristolochia grandiflora, Astragalus mongholicus, and Astragalus membranaceus with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040769 | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-64-1, 68937-84-8 | |

| Record name | Methyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl pentadecanoate, a saturated fatty acid methyl ester, serves as a valuable compound in various scientific and industrial applications, from a reference standard in lipidomic analysis to a component in the formulation of pharmaceuticals and biofuels. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by generalized experimental methodologies for their determination.

Core Physical Properties

This compound is characterized as a colorless to light yellow clear liquid at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₆H₃₂O₂ | - | - |

| Molecular Weight | 256.42 - 256.43 | g/mol | - |

| Melting Point | 15 - 19 | °C | [2][3][4] |

| Boiling Point | 141 - 156 | °C | @ 3-4 mmHg[1][2][3][4] |

| 309.30 (est.) | °C | @ 760 mmHg[5] | |

| Density | 0.862 - 0.870 | g/mL | @ 20-25 °C[2][3][5] |

| Refractive Index | 1.437 - 1.440 | - | @ 20 °C (n20/D)[2][3][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, DMF, DMSO, and hexane. | - | [4][6] |

Experimental Protocols for Property Determination

The following sections outline the generalized experimental methodologies for determining the key physical properties of fatty acid methyl esters (FAMEs) like this compound. These protocols are based on standard laboratory techniques and established methods such as those from ASTM International.

1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting range.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program: The sample and an empty reference pan are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 2-10 °C/min) through the expected melting range.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting transition.

-

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Methodology: Gas Chromatography (Simulated Distillation) - Based on ASTM D7398

-

Sample Preparation: A diluted aliquot of the this compound sample is prepared using a suitable solvent.[5]

-

Instrument Setup: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID) is used.[5] The instrument conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) are set according to the standard method.

-

Calibration: A calibration mixture of n-paraffins with known boiling points is injected to establish a retention time versus boiling point curve.

-

Sample Analysis: The prepared sample is injected into the GC. The components of the sample are separated based on their boiling points and detected by the FID.

-

Data Analysis: The retention time of the this compound peak is correlated with the calibration curve to determine its boiling point.

-

3. Determination of Density

Density is the mass of a substance per unit volume.

-

Methodology: Digital Density Meter

-

Instrument Calibration: The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20 °C).

-

Sample Introduction: The this compound sample is introduced into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.

-

Reading: The density value is displayed by the instrument.

-

4. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

-

Methodology: Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be monitored and reported as the refractive index is temperature-dependent.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. thescipub.com [thescipub.com]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASTM D7806 | Test Method for Determination of Biodiesel [ayalytical.com]

- 5. kaycantest.com [kaycantest.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of Pentadecanoic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and its methyl ester derivative are gaining increasing attention in the scientific community for their potential roles in human health and as biomarkers for various metabolic conditions. Understanding the intricate biosynthetic pathways of these molecules is crucial for harnessing their therapeutic and diagnostic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathways of pentadecanoic acid and its methyl ester, detailing the key enzymes, substrates, and regulatory mechanisms. Furthermore, this guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visual diagrams of the described pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Biosynthesis of Pentadecanoic Acid

The biosynthesis of pentadecanoic acid, an odd-chain fatty acid (OCFA), follows the general principles of fatty acid synthesis but with a key distinction in its initiation. Unlike even-chain fatty acids that utilize acetyl-CoA as the primer, the synthesis of pentadecanoic acid is initiated by propionyl-CoA.[1]

The Role of Propionyl-CoA as a Primer

Propionyl-CoA serves as the three-carbon (C3) starter unit for the de novo synthesis of odd-chain fatty acids.[1][2] The availability of propionyl-CoA is a critical determinant for the production of pentadecanoic acid and other OCFAs.[3][4]

Sources of Propionyl-CoA:

-

Amino Acid Catabolism: The breakdown of certain amino acids, including valine, isoleucine, methionine, and threonine, generates propionyl-CoA as an intermediate.[5][6]

-

Gut Microbiota: Fermentation of dietary fiber by gut microorganisms is a significant source of propionate, which can be converted to propionyl-CoA.[5][7]

-

Cholesterol Side-Chain Oxidation: The peroxisomal oxidation of the cholesterol side chain during the formation of bile acids can also yield propionyl-CoA.[5]

The Fatty Acid Synthase (FAS) Pathway

Once propionyl-CoA is available, the elongation of the fatty acid chain to form pentadecanoic acid is carried out by the multi-enzyme complex, fatty acid synthase (FAS).[8][9] The process involves a cyclical series of reactions where two-carbon units, derived from malonyl-CoA, are sequentially added to the growing acyl chain.

Key Steps in the FAS Pathway for Pentadecanoic Acid Synthesis:

-

Priming: The synthesis is initiated by the transfer of the propionyl group from propionyl-CoA to the acyl carrier protein (ACP) domain of the FAS complex.

-

Elongation Cycles: A series of six enzymatic cycles follow, with each cycle adding a two-carbon unit from malonyl-CoA. The reactions in each cycle are:

-

Condensation: The propionyl-ACP (or the growing acyl-ACP in subsequent cycles) condenses with malonyl-ACP.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.

-

Dehydration: A molecule of water is removed to form an enoyl-ACP.

-

Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP.

-

-

Termination: After six cycles of elongation, the 15-carbon acyl chain is cleaved from the ACP domain, releasing pentadecanoic acid.

Enzymes Involved:

-

Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the two-carbon donor for fatty acid elongation.[10][11] ACC is a key regulatory point in fatty acid synthesis.[12]

-

Fatty Acid Synthase (FAS): A multi-functional enzyme complex that carries out all the reactions of fatty acid elongation. In bacteria, these enzymes are typically separate proteins (Type II FAS), while in animals and fungi, they are integrated into a single large polypeptide (Type I FAS).[9][13]

Below is a DOT script for the biosynthesis pathway of pentadecanoic acid.

Caption: Biosynthesis pathway of pentadecanoic acid.

Biosynthesis of Pentadecanoic Acid Methyl Ester

Pentadecanoic acid methyl ester is not typically synthesized de novo within organisms. Instead, it is primarily formed through the esterification or transesterification of pentadecanoic acid.[14][15] This process is of significant interest for the production of biodiesel and for analytical purposes, such as gas chromatography.

Enzymatic Synthesis:

Lipases are commonly employed as biocatalysts for the synthesis of fatty acid methyl esters (FAMEs), including pentadecanoic acid methyl ester.[4][8][16] The reaction involves the transesterification of a triglyceride containing pentadecanoic acid or the direct esterification of free pentadecanoic acid with methanol.

Reaction:

Pentadecanoic Acid + Methanol --(Lipase)--> Pentadecanoic Acid Methyl Ester + Water

Advantages of Enzymatic Synthesis:

-

Mild Reaction Conditions: Lipase-catalyzed reactions can be carried out at lower temperatures and pressures compared to chemical methods.[16]

-

High Specificity: Lipases can exhibit high selectivity, reducing the formation of unwanted byproducts.[16]

-

Glycerol Recovery: In the case of transesterification of triglycerides, the glycerol byproduct is easier to recover.[8]

Below is a DOT script for the enzymatic synthesis of pentadecanoic acid methyl ester.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. In vitro modeling of fatty acid synthesis under conditions simulating the zonation of lipogenic [13C]acetyl-CoA enrichment in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - ProQuest [proquest.com]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Fatty Acid Synthases – The Ban Lab | ETH Zurich [bangroup.ethz.ch]

- 10. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 12. pnas.org [pnas.org]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Fatty acid - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Fatty Acid Methyl Esters Using Mixed Enzyme in a Packed Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl pentadecanoate CAS number and synonyms

An In-depth Technical Guide to Methyl Pentadecanoate

This technical guide provides a comprehensive overview of this compound, a fatty acid methyl ester of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and common applications, with a focus on its role in experimental research.

Chemical Identity

CAS Number: 7132-64-1[1][2][3][4][5][6][7][8]

Synonyms: this compound is known by several other names, including:

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C16H32O2 | [2][4] |

| Molecular Weight | 256.42 g/mol | [1][4][5][9] |

| Appearance | Colorless to light yellow liquid/solid mixture | [1][2] |

| Melting Point | 15 - 19 °C | [2][3] |

| Boiling Point | 141-142 °C at 3 mmHg; 154-156 °C at 4 mmHg | [2][3] |

| Density | 0.862 - 0.870 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.438 - 1.440 | [2] |

| Purity | ≥98% (GC) | [2] |

| Storage Temperature | Room temperature or 0 - 8 °C | [1][2] |

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and development:

-

Biotechnology: It serves as a model compound in studies of lipid metabolism and fatty acid synthesis, aiding researchers in understanding metabolic pathways.[2]

-

Pharmaceuticals: It is utilized in the formulation of drug delivery systems, where its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients.[2]

-

Analytical Chemistry: Due to its stability and the fact that it is a non-naturally occurring odd-chain fatty acid in many biological systems, it is an excellent internal standard for the quantification of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

-

Cosmetic Formulations: This compound acts as an emollient in skin care products.[2]

-

Food and Fragrance Industry: It is used as a flavoring agent in food products and as a fragrance component in cosmetics.[2]

Experimental Protocols

While specific, detailed experimental protocols are often tailored to the particular needs of a study, a general methodology for the use of this compound as an internal standard in the analysis of fatty acids in a biological sample is provided below.

Objective: To quantify the fatty acid profile of a biological sample (e.g., plasma, cell culture) using gas chromatography with flame ionization detection (GC-FID) or GC-MS, with this compound as an internal standard.

Materials:

-

Biological sample

-

This compound solution of known concentration (e.g., 1 mg/mL in hexane)

-

Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

-

Reagents for transesterification (e.g., 14% Boron Trifluoride in Methanol, or Methanolic HCl)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

Vials for extraction and GC analysis

Methodology:

-

Sample Preparation: A known quantity of the biological sample is placed in a glass tube with a Teflon-lined cap.

-

Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample. The amount added should be comparable to the expected amount of the analytes of interest.

-

Lipid Extraction: Lipids are extracted from the sample using a solvent system, a common one being the Folch method (chloroform:methanol, 2:1 v/v). The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is carefully collected.

-

Transesterification: The extracted lipids are dried under a stream of nitrogen. The fatty acids within the lipids are then converted to their corresponding fatty acid methyl esters (FAMEs) by adding a transesterification reagent (e.g., 14% BF3 in methanol) and heating the mixture (e.g., at 100°C for 30 minutes). This step is crucial as it makes the fatty acids volatile for GC analysis.

-

FAME Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane. Adding a saturated sodium chloride solution helps to break any emulsions and improve the separation of the layers. The upper hexane layer containing the FAMEs is collected.

-

Drying and Concentration: The hexane extract is dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated to a small volume under a gentle stream of nitrogen.

-

GC Analysis: The concentrated FAME extract is reconstituted in a small, known volume of hexane and transferred to a GC vial. An aliquot is then injected into the GC-FID or GC-MS system.

-

Data Analysis: The peaks corresponding to the different FAMEs are identified based on their retention times compared to known standards. The area of each fatty acid peak is integrated and normalized to the peak area of the internal standard (this compound). The concentration of each fatty acid can then be calculated using a calibration curve.

Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory-scale synthesis of this compound from pentadecanoic acid via Fischer esterification.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Workflow: Fatty Acid Analysis using this compound as an Internal Standard

The diagram below outlines the experimental workflow for the quantification of fatty acids in a biological sample using this compound as an internal standard.

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 7132-64-1 [chemicalbook.com]

- 4. larodan.com [larodan.com]

- 5. This compound, 7132-64-1 [thegoodscentscompany.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scent.vn [scent.vn]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | C16H32O2 | CID 23518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentadecanoic acid, methyl ester [webbook.nist.gov]

The Occurrence of Methyl Pentadecanoate in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of methyl pentadecanoate in various food products. It details the quantitative levels found in different food matrices, outlines the experimental protocols for its analysis, and explores the associated biological signaling pathways of its precursor, pentadecanoic acid.

Introduction to Pentadecanoic Acid and this compound

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly recognized for its potential health benefits. In analytical chemistry, particularly in the analysis of food composition, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography. This compound is the methyl ester of pentadecanoic acid and its detection in food analysis serves as a direct indicator of the presence of pentadecanoic acid.

The primary dietary sources of pentadecanoic acid are dairy products and ruminant meats. This is attributed to the microbial synthesis of odd-chain fatty acids in the rumen of these animals. While present in smaller quantities, some fish and plant sources also contribute to the dietary intake of this fatty acid.

Quantitative Occurrence of this compound in Food Products

The concentration of pentadecanoic acid, and by extension this compound after derivatization, varies significantly across different food categories. The following tables summarize the quantitative data on the occurrence of pentadecanoic acid as a percentage of total fatty acids in various food products.

Table 1: Occurrence of Pentadecanoic Acid in Dairy Products

| Food Product | Pentadecanoic Acid (% of Total Fat) | Reference |

| Cow's Milk | 1.05% - 1.2% | |

| Butter | 1.0% - 1.4% | |

| Full-Fat Dairy | Primary dietary source |

Table 2: Occurrence of Pentadecanoic Acid in Meat and Fish

| Food Product | Pentadecanoic Acid (% of Total Fat) | Reference |

| Ruminant Meat (Beef, Lamb) | 0.43% - 1.5% | |

| Fish | 0.2% - 1.0% | |

| Fish Oil | Up to 1.5% |

Table 3: Occurrence of Pentadecanoic Acid in Other Food Sources

| Food Product | Presence Reported | Reference |

| Common Bean | Present | |

| Coriander | Present | |

| Pepper (C. annuum) | Present | |

| Hamburger | Present | |

| Some Vegetables (e.g., cabbage, cucumber) | Present in small amounts |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in food products involves a multi-step process encompassing lipid extraction, transesterification to form FAMEs, and subsequent analysis by gas chromatography.

Lipid Extraction from Food Matrix

The initial step involves the extraction of total lipids from the food sample. The choice of method depends on the nature of the food matrix.

Protocol 3.1.1: Lipid Extraction from Dairy Products (e.g., Milk)

This protocol is adapted from methods described for the analysis of fatty acids in milk.

-

Sample Preparation: Homogenize the liquid milk sample. For solid or semi-solid dairy products, accurately weigh a representative portion.

-

Solvent Addition: To a known quantity of the sample (e.g., 10 mL of milk), add a chloroform:methanol (2:1, v/v) solution.

-

Homogenization: Vigorously mix the sample and solvent mixture to ensure thorough lipid extraction.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. The lower chloroform layer will contain the lipids.

-

Lipid Recovery: Carefully collect the lower chloroform layer containing the extracted lipids using a Pasteur pipette and transfer it to a clean, pre-weighed vial.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the pure lipid extract.

-

Storage: Store the extracted lipid at -20°C until derivatization.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs, including this compound, to increase their volatility for GC analysis.

Protocol 3.2.1: Acid-Catalyzed Transesterification

This is a commonly used method for preparing FAMEs.

-

Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.

-

Reaction: To the extracted lipid sample, add the methanolic sulfuric acid solution.

-

Heating: Heat the mixture in a sealed vial at 50°C for 2 hours.

-

Extraction of FAMEs: After cooling, add hexane and water to the mixture. The FAMEs will partition into the upper hexane layer.

-

Recovery: Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Drying: Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Preparation: The hexane solution containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step is the separation and quantification of this compound from the mixture of FAMEs.

Protocol 3.3.1: GC-MS Analysis of FAMEs

The following are typical parameters for the GC-MS analysis of FAMEs.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 180°C at 3°C/min.

-

Ramp 2: Increase to 220°C at 2°C/min, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: this compound is identified by its retention time and comparison of its mass spectrum with a reference standard and/or a spectral library (e.g., NIST).

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. An internal standard (e.g., methyl heptadecanoate) is often used to improve accuracy.

Biological Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid has been shown to interact with key cellular signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Pentadecanoic acid can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.

-

PPARα Activation: Activation of PPARα is primarily involved in the regulation of fatty acid oxidation.

-

PPARδ Activation: PPARδ activation also plays a role in fatty acid metabolism and energy homeostasis.

Caption: PPAR signaling pathway activated by pentadecanoic acid.

Mitochondrial Beta-Oxidation

As a fatty acid, pentadecanoic acid is a substrate for mitochondrial beta-oxidation, the primary pathway for fatty acid catabolism to produce energy.

Caption: Mitochondrial beta-oxidation of pentadecanoic acid.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the experimental process for the quantification of this compound in a food sample.

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the occurrence, analysis, and biological relevance of this compound in food products. The quantitative data presented highlights the importance of dairy and ruminant products as dietary sources. The detailed experimental protocols offer a practical framework for researchers in the field of food science and nutrition. Furthermore, the elucidation of the associated signaling pathways provides valuable insights for drug development professionals exploring the therapeutic potential of odd-chain fatty acids. The provided diagrams serve as visual aids to comprehend the complex biochemical processes and experimental workflows involved.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of methyl pentadecanoate, a saturated fatty acid methyl ester. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex biological and chemical matrices. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Pathways

Under electron ionization (EI) conditions, this compound (C16H32O2, molecular weight: 256.42 g/mol ) undergoes predictable fragmentation, yielding a characteristic mass spectrum. The fragmentation is primarily driven by the ionization of a lone pair electron on the oxygen atom of the methoxy group, leading to a molecular ion ([M]•+) that is often detectable, albeit at low abundance. The subsequent fragmentation of this molecular ion produces a series of diagnostic ions.

The most prominent fragmentation pathways for straight-chain fatty acid methyl esters like this compound include:

-

McLafferty Rearrangement: This is a hallmark fragmentation for many carbonyl compounds, including fatty acid methyl esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the Cα-Cβ bond. This rearrangement results in a characteristic base peak at a mass-to-charge ratio (m/z) of 74.[1][2]

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (C2-C3) results in the loss of a methoxycarbonyl radical (•COOCH3) or a methoxy radical (•OCH3), leading to the formation of an acylium ion or other charged species.

-

Hydrocarbon Chain Fragmentation: A series of fragment ions is produced by the cleavage of successive C-C bonds along the alkyl chain. These ions typically appear at intervals of 14 Da (corresponding to a CH2 group) and form a characteristic cluster pattern in the mass spectrum.[3]

Quantitative Data: Major Fragment Ions

The electron ionization mass spectrum of this compound is characterized by several key ions. The relative abundance of these ions is a critical factor in the confident identification of the compound. The table below summarizes the major fragment ions and their relative intensities as observed in typical GC-MS analyses.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 74 | [CH3OC(OH)=CH2]•+ (McLafferty rearrangement) | 100 (Base Peak) |

| 87 | [CH3OCO(CH2)2]+ | High |

| 143 | [CH3OCO(CH2)6]+ | Moderate |

| 213 | [M - C3H7]+ | Low |

| 225 | [M - OCH3]+ | Low |

| 256 | [C16H32O2]•+ (Molecular Ion) | Low |

Data compiled from NIST and PubChem spectral data.[4][5]

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Derivatization: If the pentadecanoic acid is in its free form, it must be esterified to this compound. A common method is to react the fatty acid with a solution of BF3 in methanol (14% w/v) or with acidic methanol (e.g., 1% H2SO4 in methanol) at 60-100°C for a specified time (e.g., 1-2 hours).

-

Extraction: After derivatization, the methyl ester is typically extracted into an organic solvent such as hexane or heptane. The organic layer is then washed with water to remove any remaining catalyst and dried over anhydrous sodium sulfate.

-

Dilution: The extracted sample is diluted to an appropriate concentration for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis. A common choice is a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a polyethylene glycol phase (e.g., DB-WAX).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[6]

-

Ion Source Temperature: 230 °C[6]

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: A solvent delay is employed to prevent the high concentration of the injection solvent from entering the mass spectrometer. The duration of the delay depends on the solvent and GC conditions.

4. Data Analysis:

-

The acquired mass spectra are compared with reference spectra from established libraries such as the NIST/EPA/NIH Mass Spectral Library.

-

Identification is confirmed by matching the retention time and the fragmentation pattern of the analyte with that of a pure standard of this compound.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound in mass spectrometry.

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For more specific applications, further optimization of the experimental protocol and data analysis methods may be necessary.

References

Methodological & Application

Application Note: Preparation of Methyl Pentadecanoate Standards for Gas Chromatography-Flame Ionization Detection (GC-FID)

AN-001

Abstract

This application note provides a detailed protocol for the preparation of methyl pentadecanoate standards for quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound (C15:0) is a saturated fatty acid methyl ester (FAME) commonly used as an internal standard in the analysis of fatty acid profiles in various matrices, including biological samples, foods, and biofuels.[1][2] Accurate preparation of calibration and quality control standards is critical for achieving reliable and reproducible quantitative results. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing stock solutions, creating a calibration curve, and preparing quality control samples.

Introduction

Gas chromatography with flame ionization detection is a robust and widely used analytical technique for the separation and quantification of fatty acid methyl esters.[3][4] The quantification of specific FAMEs relies on the use of certified reference standards to generate a calibration curve, which plots the instrument response against known concentrations of the analyte. This compound is an ideal internal standard for many FAME analyses because it is a naturally occurring fatty acid that is typically present in low abundance in many biological samples.[2] Its use helps to correct for variations in sample injection volume and potential sample loss during preparation.[1] This protocol details a standardized procedure for the preparation of this compound standards to ensure data accuracy and integrity in research, quality control, and drug development settings.

Experimental Protocols

Materials and Equipment

-

This compound (analytical standard, ≥99% purity)

-

Hexane or Heptane (GC grade or equivalent)[5]

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated analytical balance

-

Micropipettes (e.g., 10-100 µL, 100-1000 µL, 1-5 mL)

-

Vortex mixer

-

2 mL amber glass autosampler vials with PTFE-lined caps

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hexane and heptane are flammable; avoid open flames and sources of ignition.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

-

Accurately weigh approximately 100 mg of this compound analytical standard into a clean, dry 10 mL Class A volumetric flask using a calibrated analytical balance. Record the exact weight.

-

Add a small amount of hexane (or heptane) to the flask to dissolve the this compound.

-

Gently swirl the flask to ensure complete dissolution.

-

Once dissolved, fill the flask to the calibration mark with the same solvent.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

-

This stock solution can be stored at 2-8°C for up to 6 months.

Protocol 2: Preparation of Calibration Standards

A series of calibration standards are prepared by serially diluting the stock solution. The following is an example for a five-point calibration curve.

-

Label five 10 mL volumetric flasks as CS1, CS2, CS3, CS4, and CS5.

-

Use the 10 mg/mL stock solution to prepare an intermediate stock solution if lower concentrations are desired. For example, dilute 1 mL of the 10 mg/mL stock to 10 mL with hexane to create a 1 mg/mL intermediate stock.

-

From the 1 mg/mL intermediate stock solution, pipette the appropriate volumes into the labeled volumetric flasks as described in the table below.

-

Dilute each flask to the 10 mL mark with hexane.

-

Cap and invert each flask multiple times to ensure homogeneity.

-

Transfer an aliquot of each calibration standard into a labeled 2 mL amber glass autosampler vial.

Protocol 3: Preparation of Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the calibration curve.

-

Label three 10 mL volumetric flasks as QCL, QCM, and QCH.

-

Prepare the QC samples from a separately prepared stock solution to ensure independence from the calibration standards.

-

Using the second 1 mg/mL stock solution, pipette the appropriate volumes into the labeled volumetric flasks as described in the table below.

-

Dilute each flask to the 10 mL mark with hexane.

-

Cap and invert each flask multiple times to ensure homogeneity.

-

Transfer an aliquot of each QC sample into a labeled 2 mL amber glass autosampler vial.

Data Presentation

The following table summarizes the preparation of the calibration and quality control standards.

| Standard ID | Stock Solution Used | Volume of Stock (mL) | Final Volume (mL) | Final Concentration (µg/mL) |

| Calibration Standards | ||||

| CS1 | 1 mg/mL | 0.1 | 10 | 10 |

| CS2 | 1 mg/mL | 0.5 | 10 | 50 |

| CS3 | 1 mg/mL | 1.0 | 10 | 100 |

| CS4 | 1 mg/mL | 2.5 | 10 | 250 |

| CS5 | 1 mg/mL | 5.0 | 10 | 500 |

| Quality Control Samples | ||||

| QCL | 1 mg/mL (separate stock) | 0.2 | 10 | 20 |

| QCM | 1 mg/mL (separate stock) | 2.0 | 10 | 200 |

| QCH | 1 mg/mL (separate stock) | 4.0 | 10 | 400 |

Visualization

Caption: Workflow for Preparing this compound Standards.

References

Application Notes and Protocols: Utilizing Methyl Pentadecanoate as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline in understanding the complex roles of lipids in health and disease.[1] The accuracy and reliability of lipid quantification heavily depend on the use of appropriate internal standards (IS) to correct for variations during sample preparation, extraction, and analysis.[1] Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is a widely used internal standard for the analysis of fatty acids, particularly in gas chromatography-mass spectrometry (GC-MS) based methods. As an odd-chain fatty acid, pentadecanoic acid is not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipids.[1][2] This characteristic makes its methylated form, this compound, an excellent choice for accurate quantification of fatty acid profiles in various biological matrices.

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows, from lipid extraction and derivatization to GC-MS analysis and data interpretation.

Advantages of Using this compound as an Internal Standard

-

Low Endogenous Abundance: Minimizes interference with naturally occurring even-chain fatty acids in most biological samples.[1][2]

-

Chemical Similarity: As a fatty acid methyl ester (FAME), it behaves similarly to other FAMEs during extraction and chromatographic separation.

-

Cost-Effective: It is a relatively inexpensive and commercially available standard.[1]

-

Versatility: Applicable to a wide range of biological samples, including plasma, serum, tissues, and cell cultures.[3][4]

Experimental Workflow Overview

The overall workflow for using this compound as an internal standard for fatty acid analysis involves several key steps: sample homogenization, lipid extraction with the internal standard, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Key Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Folch Method

This protocol is adapted from the widely used Folch method for total lipid extraction.[3]

Materials:

-

Biological sample (e.g., 10-50 mg of tissue, 50-100 µL of plasma)

-

Chloroform:Methanol (2:1, v/v) solution containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.[3]

-

This compound internal standard solution (e.g., 10 µg/mL in chloroform:methanol 2:1).[3]

-

0.88% (w/v) Potassium Chloride (KCl) solution.[3]

-

Glass centrifuge tubes with PTFE-lined caps.

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

Place the pre-weighed tissue sample or plasma into a glass centrifuge tube.

-

Add 1 mL of the chloroform:methanol solution containing the this compound internal standard.[3] The amount of internal standard added should be within the expected range of the endogenous fatty acids.

-

Homogenize the tissue sample using a suitable homogenizer until a uniform suspension is achieved. For liquid samples, vortex thoroughly for 1 minute.

-

Incubate the mixture for 1 hour at room temperature with occasional vortexing to ensure complete lipid extraction.

-

Add 0.2 mL of 0.88% KCl solution to induce phase separation.[3]

-

Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator. The dried lipid extract can be stored at -80°C until derivatization.[3]

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of extracted lipids into their corresponding FAMEs for GC-MS analysis.[3]

Materials:

-

Dried lipid extract from Protocol 1.

-

1 M Methanolic HCl (prepared by mixing 3M methanolic HCl with methanol).[3]

-

n-Hexane (GC grade).

-

0.9% (w/v) Sodium Chloride (NaCl) solution.[3]

-

Water bath.

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

To the dried lipid extract, add 1 mL of 1 M methanolic HCl.[3]

-

Seal the tube tightly and heat in a water bath at 80°C for 1 hour.[3]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of n-hexane and 1 mL of 0.9% NaCl solution.[3]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column for FAME analysis (e.g., DB-WAX, HP-5MS).[5][6]

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 15°C/min.

-

Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

-

Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.[5]

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

-

Injection Volume: 1 µL.

Data Acquisition and Processing:

-

Acquire the chromatograms and mass spectra for each sample.

-

Identify the FAME peaks based on their retention times and mass spectra by comparing them to a standard FAME mixture and mass spectral libraries (e.g., NIST).

-

Identify the peak corresponding to this compound (internal standard).

-

Integrate the peak areas for all identified FAMEs and the internal standard.

Data Presentation and Quantification

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound. A response factor for each FAME relative to the internal standard should be determined using a standard mixture of known concentrations.

Calculation:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)

Example Data Tables:

Table 1: Retention Times and Key Ions for Selected FAMEs

| Fatty Acid Methyl Ester | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methyl Myristate (C14:0) | ~15.5 | 242 | 74, 87 |

| This compound (IS) | ~16.8 | 256 | 74, 87 |

| Methyl Palmitate (C16:0) | ~18.2 | 270 | 74, 87 |

| Methyl Stearate (C18:0) | ~20.5 | 298 | 74, 87 |

| Methyl Oleate (C18:1) | ~20.3 | 296 | 55, 264 |

| Methyl Linoleate (C18:2) | ~20.8 | 294 | 67, 263 |

Table 2: Example Quantification of Fatty Acids in a Plasma Sample

| Fatty Acid | Peak Area (Analyte) | Peak Area (IS) | Concentration (µg/mL) |

| Myristic Acid (C14:0) | 150,000 | 500,000 | 3.0 |

| Palmitic Acid (C16:0) | 1,200,000 | 500,000 | 24.0 |

| Stearic Acid (C18:0) | 800,000 | 500,000 | 16.0 |

| Oleic Acid (C18:1) | 2,500,000 | 500,000 | 50.0 |

| Linoleic Acid (C18:2) | 3,000,000 | 500,000 | 60.0 |

Note: The values in the tables are for illustrative purposes only and will vary depending on the sample and experimental conditions.

Fatty Acid Metabolism and its Relevance

Fatty acids are fundamental components of complex lipids and play crucial roles in cellular structure, energy storage, and signaling. The accurate quantification of fatty acid profiles can provide insights into various metabolic pathways and their dysregulation in disease.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low recovery of internal standard | Incomplete extraction or degradation of the standard. | Ensure proper homogenization and extraction times. Check the purity and storage conditions of the internal standard. |

| Poor peak shape in GC-MS | Active sites in the GC inlet or column; improper derivatization. | Use a deactivated inlet liner. Ensure complete derivatization by optimizing reaction time and temperature. |

| Co-elution of peaks | Inadequate chromatographic separation. | Optimize the GC oven temperature program. Consider using a different column polarity. |

| High variability between replicates | Inconsistent sample preparation or injection volume. | Ensure precise and consistent pipetting and injection techniques. Use an autosampler for injections. |

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of fatty acids in a variety of biological samples. The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately determine fatty acid profiles, contributing to a deeper understanding of lipid metabolism in both health and disease. The use of a suitable internal standard is paramount for achieving high-quality, reproducible data in lipidomics research.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 6. docs.nrel.gov [docs.nrel.gov]

Application Note and Protocol: Derivatization of Pentadecanoic Acid to its Methyl Ester for Gas Chromatography Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in sources such as dairy fat and ruminant meat. Accurate quantification of fatty acids is crucial in various fields, including metabolic research, food science, and drug development. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for analyzing fatty acids. However, the inherent properties of free fatty acids, such as high polarity and low volatility, lead to poor chromatographic performance, including peak tailing and adsorption issues.

To overcome these challenges, a derivatization step is essential. The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). This process, known as esterification, neutralizes the polar carboxyl group, rendering the molecule more volatile and less polar, thus making it highly suitable for GC analysis. This application note provides a detailed protocol for the derivatization of pentadecanoic acid to pentadecanoic acid methyl ester using a widely adopted acid-catalyzed method with Boron Trifluoride-Methanol.

Principle of the Method

The derivatization is achieved through acid-catalyzed esterification. The reaction involves the condensation of the carboxyl group (-COOH) of pentadecanoic acid and the hydroxyl group (-OH) of methanol. A catalyst, such as Boron Trifluoride (BF₃), protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of the methyl ester and the elimination of a water molecule. A large excess of methanol is used to drive the reaction equilibrium towards the product side.

Chemical Reaction:

CH₃(CH₂)₁₃COOH (Pentadecanoic Acid) + CH₃OH (Methanol) --(BF₃ Catalyst)--> CH₃(CH₂)₁₃COOCH₃ (Pentadecanoic Acid Methyl Ester) + H₂O

Experimental Protocol: BF₃-Methanol Method

This protocol is based on established methods for the quantitative esterification of fatty acids for GC analysis.

3.1. Materials and Reagents

-

Pentadecanoic Acid (C15:0) standard or sample extract

-

Boron Trifluoride-Methanol (BF₃-Methanol) solution , 12-14% w/w

-

Hexane or Heptane , GC grade

-

Methanol , anhydrous

-

Water , deionized or HPLC grade

-

Sodium Sulfate (Na₂SO₄) , anhydrous

-

Internal Standard (optional) , e.g., Heptadecanoic acid (C17:0)

-

Glassware: Screw-capped glass reaction vials (5-10 mL) with PTFE-lined caps, pipettes, autosampler vials with inserts.

-

Equipment: Heating block or water bath, vortex mixer, centrifuge, nitrogen evaporator (optional).

3.2. Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh 1-25 mg of the lipid sample or a dried extract containing pentadecanoic acid into a screw-capped reaction vial.

-

If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding. The presence of water can hinder the esterification reaction.

-

(Optional) Add a known amount of internal standard (e.g., C17:0) for quantitative analysis.

-

-

Derivatization Reaction:

-

Add 2 mL of 12-14% BF₃-Methanol reagent to the vial containing the dried sample.

-

Tightly cap the vial to prevent solvent evaporation.

-

Heat the mixture at 60-80°C for 5-10 minutes in a heating block or water bath. An overnight incubation at a lower temperature (e.g., 50°C) can also be effective.

-

-

Extraction of FAMEs:

-

Cool the reaction vial to room temperature.

-

Add 1 mL of water and 1 mL of hexane (or heptane) to the vial.

-

Cap the vial and shake vigorously for 30-60 seconds to extract the non-polar FAMEs into the organic (upper) layer.

-

Centrifuge the vial for 2-5 minutes at approximately 1,500 x g to achieve a clear separation of the aqueous and organic phases.

-

-

Sample Collection and Final Preparation:

-

Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial, avoiding the lower aqueous layer.

-

To remove any residual water, pass the organic layer through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the collection vial.

-

The sample can be concentrated under a gentle stream of nitrogen if necessary.

-

Re-dissolve the final FAME residue in an appropriate volume of hexane (e.g., 100 µL) and transfer it to a GC autosampler vial with an insert for analysis.

-

Alternative Protocol: Methanolic HCl Method

Anhydrous methanolic HCl is another widely used and effective reagent for acid-catalyzed methylation.

-

Reagent Preparation: A 1.25 M to 3 M solution of anhydrous HCl in methanol is typically used. This can be prepared by carefully bubbling dry HCl gas into anhydrous methanol or by the slow, cautious addition of acetyl chloride to cold, anhydrous methanol (e.g., 2 mL acetyl chloride to 18 mL methanol for an approx. 2 M solution).

-

Reaction: Add 1-2 mL of the methanolic HCl reagent to the dried sample.

-

Incubation: Heat the sealed vial at 75-80°C for 1 hour or at a lower temperature (e.g., 50°C) overnight.

-

Extraction: Follow the same extraction and sample collection steps (3.3 and 3.4) as described in the BF₃-Methanol protocol.

Data Presentation

The following tables summarize the key quantitative parameters for the derivatization protocol and typical GC-MS conditions for FAME analysis.

Table 1: Summary of Derivatization Protocol Parameters

| Parameter | BF₃-Methanol Method | Methanolic HCl Method | Reference |

| Sample Amount | 1-25 mg | 1-50 mg | |

| Reagent | 12-14% BF₃ in Methanol | 1.25-3 M HCl in Methanol | |

| Reaction Temperature | 60-100 °C | 50-100 °C | |

| Reaction Time | 5-60 minutes | 1 hour to overnight | |

| Extraction Solvent | Hexane or Heptane | Hexane or Heptane | |

| Expected Yield | Quantitative (>96%) | Quantitative (>96%) |

Table 2: Example GC-MS Parameters for FAME Analysis

| Parameter | Value | Reference |

| GC Column | HP-5 (or similar) | |

| Injection Volume | 1 µL | |

| Carrier Gas | Helium | |

| Flow Rate | 0.8 - 1.5 mL/min | |

| Injector Temperature | 250 °C | |

| Oven Program | Initial 140°C (5 min), ramp 2°C/min to 220°C (hold 20 min) | |

| Detector Temperature | 280 °C |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the derivatization of pentadecanoic acid to its methyl ester.

Caption: Workflow for Pentadecanoic Acid Methyl Ester Derivatization.

Application Note: Quantification of Methyl Pentadecanoate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of methyl pentadecanoate in human plasma samples. Pentadecanoic acid (C15:0), a saturated fatty acid, is increasingly recognized as a valuable biomarker for dietary intake of dairy fat and is associated with various health outcomes. Accurate quantification is crucial for clinical and epidemiological studies. The described method involves a direct in situ transesterification of total fatty acids from a small plasma volume into fatty acid methyl esters (FAMEs), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This high-throughput method is robust, requires minimal sample preparation, and demonstrates excellent precision and accuracy, making it suitable for large-scale studies.

Principle of the Method

The overall workflow involves the conversion of fatty acids present in plasma lipids (including triglycerides, phospholipids, and free fatty acids) into their corresponding volatile fatty acid methyl esters (FAMEs). This is achieved through an acid-catalyzed transesterification reaction directly in the plasma sample. An internal standard, such as methyl heptadecanoate or methyl nonadecanoate, is added prior to the reaction to ensure accurate quantification. The resulting FAMEs, including this compound, are extracted into an organic solvent and analyzed by GC-MS. Quantification is performed using Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

Materials and Reagents

-

Plasma Samples: Collected in EDTA tubes and stored at -80°C.

-

Analytical Standards:

-

This compound (≥99.5% purity)

-

Internal Standard (IS): Methyl Heptadecanoate (C17:0) or Methyl Nonadecanoate (C19:0)

-

-

Reagents:

-

Methanolic HCl (3 N)

-

Hexane (GC grade)

-

Methanol (Anhydrous, GC grade)

-

Acetyl Chloride

-

2,6-di-tert-butyl-p-cresol (BHT) (as an antioxidant)

-

Sodium Chloride (NaCl)

-

Potassium Carbonate (K₂CO₃)

-

-

Equipment:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

GC Column: SP-2560 or similar polar fused silica capillary column (e.g., 100 m x 0.25 mm x 0.2 µm)

-

Glass tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator (optional)

-

Autosampler vials with inserts

-

Experimental Protocols

Protocol 1: Sample Preparation (Direct In Situ Transesterification)

This protocol is adapted from a high-throughput method that minimizes sample handling and reagent volume.

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: In a glass tube with a PTFE-lined cap, add 100 µL of plasma.

-

Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., methyl heptadecanoate in methanol at 10 µg/mL).

-

Derivatization:

-

Add 1.5 mL of 3 N methanolic HCl. To prevent oxidation, the methanolic HCl can be prepared with an antioxidant (e.g., 2 g/L BHT).

-

Cap the tubes tightly, vortex for 30 seconds.

-

Heat the mixture at 85°C for 45 minutes in a heating block or water bath.

-

-

Cooling: Allow the tubes to cool to room temperature.

-

Extraction:

-

Add 0.5 mL of hexane (containing BHT if desired).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 900 x g for 5 minutes to facilitate phase separation.

-

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs into a clean autosampler vial for GC-MS analysis.

Workflow for FAMEs Analysis

Application Notes and Protocols: Methyl Pentadecanoate in Fatty Acid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid profiling is a critical analytical tool in various scientific disciplines, including biomedical research, drug development, and nutritional science. It allows for the identification and quantification of individual fatty acids within a biological sample. This information is vital for understanding cellular metabolism, membrane composition, and the role of lipids in health and disease. Accurate quantification of fatty acids is paramount, and the use of an appropriate internal standard is essential for achieving reliable and reproducible results. Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is a widely used internal standard in fatty acid profiling. This document provides detailed application notes and protocols for its use.

Pentadecanoic acid is an odd-chain saturated fatty acid, which is typically found in low abundance in most biological samples, making its methyl ester derivative, this compound, an ideal internal standard for fatty acid analysis by gas chromatography (GC).[1][2] Its chemical properties are similar to other saturated fatty acid methyl esters, ensuring comparable extraction and derivatization efficiency.

Applications of this compound in Fatty Acid Profiling

This compound serves as a crucial tool in various research and development areas:

-

Metabolomics and Lipidomics: In studies investigating metabolic pathways and lipid metabolism, this compound is used as an internal standard to accurately quantify changes in fatty acid concentrations in response to stimuli, disease, or drug treatment.[3]

-

Biomarker Discovery: The precise quantification of fatty acids, facilitated by this compound, is essential for identifying potential lipid biomarkers for various diseases, including cardiovascular disease, diabetes, and cancer.

-

Nutritional Science: In analyzing the fatty acid composition of foods and biological samples, this compound helps to determine the dietary intake and metabolism of various fatty acids.[4]

-

Microbial Fatty Acid Analysis: In microbiology, fatty acid profiles are used for bacterial identification and classification. This compound is employed as an internal standard to ensure the accuracy of these profiles.[1]

-

Drug Development: During drug development, fatty acid profiling can be used to assess the effect of a drug candidate on lipid metabolism. This compound ensures the reliability of these assessments.

Experimental Protocols

The following protocols describe the general steps for fatty acid profiling using this compound as an internal standard. The specific details of the protocol may need to be optimized based on the sample type and the analytical instrumentation used.

Protocol 1: Total Fatty Acid Analysis from Biological Samples (Acid-Catalyzed Transesterification)

This protocol is suitable for the analysis of total fatty acids (free and esterified) in samples such as cells, tissues, and biofluids.

Materials:

-

Biological sample

-

This compound (internal standard solution, e.g., 1 mg/mL in methanol)

-

Methanol

-

Acetyl Chloride or 1.25 M HCl in methanol[1]

-

Hexane (GC grade)

-

Chloroform

-

Sodium bicarbonate (or other neutralizing agent)

-

Anhydrous sodium sulfate

-

GC vials with inserts

Procedure:

-

Sample Preparation: Homogenize a known amount of the biological sample.

-

Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the homogenized sample. The amount added should be within the expected range of the fatty acids of interest.

-

Lipid Extraction (Bligh & Dyer Method):

-

Add a mixture of chloroform:methanol (1:2, v/v) to the sample.

-

Vortex thoroughly and incubate at room temperature.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

-

Transesterification (Acid-Catalyzed):

-

Fatty Acid Methyl Ester (FAME) Extraction:

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction on the aqueous phase and combine the hexane extracts.

-

-

Neutralization and Drying:

-

Wash the combined hexane extract with a small volume of a saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Sample Concentration and GC Analysis:

-

Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

-

Transfer the concentrated FAME solution to a GC vial with an insert.

-

Inject 1 µL of the sample into the gas chromatograph.

-

Workflow for Acid-Catalyzed Transesterification

Caption: Experimental workflow for fatty acid profiling.

Protocol 2: Rapid Fatty Acid Analysis (Base-Catalyzed Transesterification)

This protocol is a faster method suitable for samples where free fatty acids are not of primary interest, such as in the analysis of triacylglycerols in oils.

Materials:

-

Oil sample

-

This compound (internal standard solution, e.g., 1 mg/mL in hexane)

-

Hexane (GC grade)

-

0.5 M Sodium methoxide in methanol[1]

-

Glacial acetic acid

-

GC vials

Procedure:

-

Sample Preparation: Weigh a known amount of the oil sample into a screw-cap test tube.

-

Internal Standard Addition: Add a precise volume of the this compound internal standard solution.

-

Transesterification (Base-Catalyzed):

-

Add 1 mL of 0.5 M sodium methoxide in methanol.[1]

-

Seal the tube and heat at 50-60°C for 10-15 minutes with occasional vortexing.

-

-

Neutralization and FAME Extraction:

-

Cool the tube to room temperature.

-

Add a few drops of glacial acetic acid to neutralize the sodium methoxide.

-

Add 1 mL of hexane and vortex vigorously.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for GC Analysis:

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

-

Inject 1 µL of the sample into the gas chromatograph.

-

Logical Relationship of Key Steps

Caption: Key steps in fatty acid profiling.

Data Presentation

Quantitative data from fatty acid profiling experiments should be presented in a clear and organized manner. The following table provides an example of how to summarize the results. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.

Table 1: Example of Fatty Acid Profile Data

| Fatty Acid | Retention Time (min) | Peak Area | Concentration (µg/mg sample) |

| Methyl Myristate (C14:0) | 12.5 | 150,000 | 5.2 |

| This compound (C15:0 - IS) | 13.8 | 200,000 | (Internal Standard) |

| Methyl Palmitate (C16:0) | 15.2 | 850,000 | 29.8 |

| Methyl Palmitoleate (C16:1) | 15.5 | 50,000 | 1.8 |

| Methyl Stearate (C18:0) | 17.8 | 400,000 | 14.0 |

| Methyl Oleate (C18:1) | 18.1 | 1,200,000 | 42.0 |

| Methyl Linoleate (C18:2) | 18.5 | 600,000 | 21.0 |

Calculation:

The concentration of each fatty acid is calculated using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Sample Weight) * Response Factor

Note: The response factor for each fatty acid relative to the internal standard should be determined experimentally if high accuracy is required. For many applications, a response factor of 1 is assumed.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis. These may need to be optimized for the specific column and instrument used.

Table 2: Typical Gas Chromatography Conditions for FAME Analysis

| Parameter | Condition |

| Column | Fused silica capillary column (e.g., DB-23, HP-88, SP-2560), 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness[5][6] |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector | Split/Splitless, 250°C |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 180°C, then 5°C/min to 240°C, hold for 10 min[7] |

| Detector | Flame Ionization Detector (FID) at 260°C or Mass Spectrometer (MS) |

Conclusion